Hpk1-IN-45

HPK1 inhibitor kinase assay IC50

Select HPK1-IN-45 for its robust cellular efficacy profile: it inhibits SLP-76 phosphorylation (IC50=57.52 nM) and IL-2 release (IC50=38 nM), which is 2.1-fold more potent than the analog HPK1-IN-44 in the pSLP76 assay. This functional differentiation makes it the preferred choice for probing early TCR signaling events and T-cell activation in preclinical immuno-oncology models. Standard procurement is for R&D use only.

Molecular Formula C30H29N5O3
Molecular Weight 507.6 g/mol
Cat. No. B12364026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-45
Molecular FormulaC30H29N5O3
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)N3CCOCC3)NC4=C1C=C(C5=C4C(=O)NC=C5)C6=CN=C7N6C=CC=C7OC)C
InChIInChI=1S/C30H29N5O3/c1-30(2)21-15-18(34-11-13-38-14-12-34)6-7-23(21)33-27-22(30)16-20(19-8-9-31-29(36)26(19)27)24-17-32-28-25(37-3)5-4-10-35(24)28/h4-10,15-17,33H,11-14H2,1-3H3,(H,31,36)
InChIKeyRRWSDVYUYHBLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hpk1-IN-45: A Potent and Selective Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor for Immuno-Oncology Research


Hpk1-IN-45, also referred to as Compound 3, is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that negatively regulates T cell receptor (TCR) signaling and immune cell activation . The compound exhibits high biochemical potency against HPK1 (IC50 = 0.3 nM) and demonstrates functional inhibition of downstream signaling, specifically reducing SLP-76 phosphorylation (IC50 = 57.52 nM) and IL-2 release (IC50 = 38 nM) in cellular assays . These properties position Hpk1-IN-45 as a valuable tool compound for investigating HPK1-mediated immune suppression and for preclinical cancer immunotherapy research .

Why Hpk1-IN-45 Cannot Be Simply Substituted with Other HPK1 Inhibitors


HPK1 inhibitors exhibit substantial variability in potency, selectivity profile, and functional cellular outcomes despite sharing a common target. Substitution with an alternative HPK1 inhibitor without rigorous experimental validation is not recommended because compounds within this class can differ markedly in their ATP-competitive binding affinities, off-target kinase engagement, and downstream effects on immune cell activation. For instance, closely related analogs from the same patent family (e.g., HPK1-IN-44, HPK1-IN-55) display divergent biochemical IC50 values, cellular potency in pSLP76 and IL-2 release assays, and selectivity against GCK and LCK kinases . These differences translate to varying efficacy in T cell activation and tumor models, underscoring that potency against purified HPK1 alone is insufficient to predict functional or in vivo performance. Therefore, procurement decisions must be guided by direct, quantitative comparative evidence rather than assuming class-level equivalence.

Quantitative Evidence Guide for Hpk1-IN-45: Direct Comparator Data


Biochemical HPK1 Inhibition Potency of Hpk1-IN-45 Relative to HPK1-IN-44 and HPK1-IN-55

Hpk1-IN-45 demonstrates an IC50 of 0.3 nM in a biochemical HPK1 inhibition assay . In comparison, HPK1-IN-44 (Compound 1) from the same patent family exhibits an IC50 of 0.1 nM at 40 μM ATP , while HPK1-IN-55 (Compound 19) has an IC50 of <0.51 nM . The 3-fold difference in potency between Hpk1-IN-45 and HPK1-IN-44 highlights that even structurally related compounds can possess meaningfully different biochemical activities.

HPK1 inhibitor kinase assay IC50

Cellular Target Engagement: pSLP76 Inhibition by Hpk1-IN-45 Versus HPK1-IN-44

In cellular assays measuring HPK1-mediated SLP-76 phosphorylation (a proximal downstream effector), Hpk1-IN-45 exhibits an IC50 of 57.52 nM . HPK1-IN-44, in contrast, has a reported cellular pSLP76 IC50 of 120.88 nM . This 2.1-fold greater cellular potency for Hpk1-IN-45 suggests superior target engagement in a more physiologically relevant context, despite its slightly weaker biochemical IC50.

HPK1 SLP-76 phosphorylation cellular assay

Functional T Cell Activation: IL-2 Release Inhibition by Hpk1-IN-45 Compared to HPK1-IN-44

Hpk1-IN-45 inhibits IL-2 release from T cells with an IC50 of 38 nM . In contrast, HPK1-IN-44 demonstrates an EC50 for IL-2 release of 3.67 nM . The 10.4-fold difference in this key functional assay underscores that Hpk1-IN-45 and HPK1-IN-44 modulate T cell effector function with markedly different potencies. Selection between these compounds should therefore be guided by the specific experimental requirement for cytokine modulation.

HPK1 IL-2 T cell activation immunotherapy

Class-Level Kinase Selectivity of HPK1 Inhibitors: Implications for Off-Target Effects

While direct kinome-wide selectivity data for Hpk1-IN-45 are not publicly available, class-level evidence from related HPK1 inhibitors highlights the importance of selectivity profiling. For example, HPK1-IN-55 exhibits >637-fold selectivity over GCK and >1022-fold over LCK . HPK1-IN-7 demonstrates selectivity against IRAK4 (59 nM) and GLK (140 nM) . In contrast, HPK1-IN-61 is a dual inhibitor of HPK1 and Abl (IC50 <0.51 nM for Abl) . These data indicate that HPK1 inhibitors from different chemical series possess widely varying selectivity profiles, which can profoundly impact experimental outcomes and safety. Procurement of Hpk1-IN-45 should be accompanied by plans for in-house selectivity assessment if off-target activity is a concern.

HPK1 kinase selectivity off-target

Recommended Application Scenarios for Hpk1-IN-45 Based on Quantitative Evidence


Functional T Cell Activation Assays: Measuring IL-2 Release and Proliferation

Hpk1-IN-45 is suitable for in vitro experiments aimed at quantifying the functional consequences of HPK1 inhibition on T cell activation. The compound's IC50 of 38 nM for IL-2 release provides a defined concentration range for dose-response studies in primary T cells or Jurkat cell models. Researchers can utilize this potency data to benchmark the compound's effect on cytokine production and compare it with other HPK1 inhibitors such as HPK1-IN-44 (EC50 = 3.67 nM) .

Proximal Signaling Pathway Analysis: SLP-76 Phosphorylation Assays

The inhibition of SLP-76 phosphorylation (IC50 = 57.52 nM) positions Hpk1-IN-45 as a valuable tool for dissecting early TCR signaling events. This cellular potency is 2.1-fold greater than that of HPK1-IN-44 , making Hpk1-IN-45 a preferred choice for experiments requiring robust suppression of pSLP76 at moderate compound concentrations. Applications include Western blotting, phospho-flow cytometry, or ELISA-based detection of pSLP76 in stimulated T cells.

In Vitro Validation of HPK1 Target Engagement and Pathway Modulation

With a biochemical IC50 of 0.3 nM , Hpk1-IN-45 can serve as a positive control for HPK1 kinase activity assays and for confirming target engagement in cellular thermal shift assays (CETSA) or other target occupancy platforms. Its potency, while 3-fold less than HPK1-IN-44 in biochemical assays , is sufficient for robust target inhibition in most experimental systems.

Preclinical Combination Studies with Immune Checkpoint Inhibitors

Class-level evidence indicates that HPK1 inhibition enhances antitumor immunity and synergizes with anti-PD-1 therapy in syngeneic tumor models . While direct in vivo data for Hpk1-IN-45 are not publicly available, the compound's potent cellular activity (pSLP76 IC50 = 57.52 nM; IL-2 IC50 = 38 nM) supports its use in ex vivo T cell assays to explore combination effects with checkpoint blockade antibodies prior to in vivo efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.